Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-
CAS No.: 71315-16-7
Cat. No.: VC18485543
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71315-16-7 |
|---|---|
| Molecular Formula | C19H16O4 |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21) |
| Standard InChI Key | BAHQNJTUXOYSSF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |
Introduction
Structural Elucidation and Molecular Properties
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-, exhibits a stereochemically defined structure with a central propanoic acid backbone substituted at the β-position by hydroxyl, biphenylyl, and furyl groups. The biphenylyl moiety consists of two phenyl rings connected by a single bond, while the furyl group introduces a heterocyclic oxygen atom, enhancing the compound’s polarity and electronic diversity.
Spectroscopic and Chromatographic Characterization
Advanced analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying purity and structural integrity. The canonical SMILES string, C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O, provides a machine-readable representation of its connectivity, while the InChIKey BAHQNJTUXOYSSF-UHFFFAOYSA-N facilitates database interoperability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 71315-17-8, 71315-16-7* |
| Molecular Formula | |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |
| PubChem CID | 3054483 |
*Discrepancy in CAS registry numbers requires verification for stereochemical specificity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-, typically involves a multi-step sequence starting with condensation reactions between substituted phenols and furan derivatives. For example, a biphenylyl Grignard reagent may react with a furan-containing ketone intermediate, followed by hydroxylation and acid-catalyzed cyclization.
Critical Reaction Conditions:
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Temperature: Maintained between 50–80°C to balance reaction kinetics and side-product formation.
-
Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility of aromatic intermediates.
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Catalysts: Lewis acids such as aluminum chloride () or transition-metal catalysts facilitate electrophilic substitutions.
Purification and Yield Optimization
Post-synthesis purification often employs column chromatography using silica gel or reverse-phase matrices to isolate the target compound from byproducts. Reported yields range from 45–65%, contingent on reaction scale and purification efficiency.
Chemical Reactivity and Functional Transformations
Esterification and Derivatization
The carboxylic acid group undergoes esterification with alcohols under acidic conditions (e.g., ) to produce ester derivatives, which are valuable for probing structure-activity relationships in drug discovery. The hydroxyl group may also participate in etherification or glycosylation reactions.
Acid-Base Behavior
In aqueous solutions, the compound exhibits pH-dependent solubility due to ionization of the carboxylic acid group (). At physiological pH (7.4), the deprotonated form dominates, enhancing bioavailability in biological systems.
| Application Domain | Proposed Mechanism |
|---|---|
| Pharmaceuticals | Kinase inhibition via biphenylyl π-π stacking |
| Polymer Chemistry | Monomer for cross-linked hydrogels |
| Catalysis | Ligand in transition-metal complexes |
Research Findings and Biological Activity
In Vitro Studies
While empirical data on biological activity are scarce, structural analogs demonstrate antioxidant and anti-inflammatory properties. The hydroxyl group may scavenge free radicals, while the carboxylic acid could modulate cyclooxygenase (COX) pathways.
Toxicological Considerations
Current data classify the compound as "For research use only", with no human or veterinary applications approved. Acute toxicity studies in model organisms are necessary to establish safety profiles.
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